molecular formula C9H8ClN3O B1589954 2-Chloro-8-methoxyquinazolin-4-amine CAS No. 61948-65-0

2-Chloro-8-methoxyquinazolin-4-amine

Cat. No. B1589954
CAS RN: 61948-65-0
M. Wt: 209.63 g/mol
InChI Key: ITKDSMATEOCBLJ-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H8ClN3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methoxyquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . This core is substituted at position 2 with a chlorine atom and at position 8 with a methoxy group .


Physical And Chemical Properties Analysis

2-Chloro-8-methoxyquinazolin-4-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results .

Scientific Research Applications

Anticancer Properties

2-Chloro-8-methoxyquinazolin-4-amine, identified as a potent apoptosis inducer, shows significant promise as an anticancer agent. It demonstrates high efficacy in human MX-1 breast and other mouse xenograft cancer models and exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is identified as an anticancer clinical candidate due to its potent apoptosis-inducing properties (Sirisoma et al., 2009).

Synthesis and Characterization

Various derivatives of 2-Chloro-8-methoxyquinazolin-4-amine have been synthesized and characterized, including novel diazole 4-aminoquinazoline derivatives showing antitumor activities against PC-3 and Bcap-37 cell lines (Liao Wen-j, 2015). The synthesis and characterization of these compounds involve multiple steps like cyclization and etheration, demonstrating their complex chemical nature (Yan et al., 2013).

Potential in PET Imaging

2-Chloro-8-methoxyquinazolin-4-amine derivatives have been explored as potential PET imaging agents for tumor detection. These derivatives, labeled with F-18, show promise due to their concentration accumulation in tumors and rapid clearance from muscle and blood, making them potential tools for accurate tumor imaging (Chen et al., 2012).

Safety and Hazards

The safety information for 2-Chloro-8-methoxyquinazolin-4-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-8-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(10)13-8(5)11/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKDSMATEOCBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488306
Record name 2-Chloro-8-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methoxyquinazolin-4-amine

CAS RN

61948-65-0
Record name 2-Chloro-8-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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